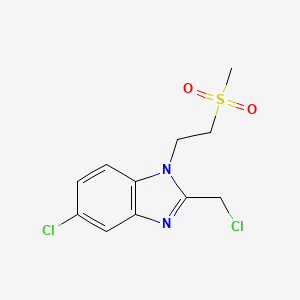
5-Chloro-2-chloromethyl-1-(2-methanesulfonyl-ethyl)-1H-benzoimidazole
Cat. No. B8519587
M. Wt: 307.2 g/mol
InChI Key: JIJIWTOLKJDIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09206191B2
Procedure details


5-Chloro-2-chloromethyl-1-(2-methanesulfonyl-ethyl)-1H-benzoimidazole was prepared in analogy to Example 1-2 by using (4-chloro-2-nitro-phenyl)-carbamic acid tert-butyl ester as starting material instead of 3-(methylsulfonyl)-1H-indole and 5-chloro-2-(chloromethyl)-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazole. MS obsd. (ESI+) [(M+H)+] 308.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)NC1C=CC(Cl)=CC=1[N+]([O-])=O)(C)(C)C.[CH3:19][S:20](C1C2C(=CC=CC=2)NC=1)(=[O:22])=[O:21].[Cl:32][C:33]1[CH:50]=[CH:49][C:36]2[N:37]([CH2:42][CH2:43]CS(C)(=O)=O)[C:38]([CH2:40][Cl:41])=[N:39][C:35]=2[CH:34]=1>>[Cl:32][C:33]1[CH:50]=[CH:49][C:36]2[N:37]([CH2:42][CH2:43][S:20]([CH3:19])(=[O:22])=[O:21])[C:38]([CH2:40][Cl:41])=[N:39][C:35]=2[CH:34]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=CNC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=C(N(C(=N2)CCl)CCCS(=O)(=O)C)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(N(C(=N2)CCl)CCS(=O)(=O)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
